Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate
Beschreibung
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its strong coordination ability and diverse coordination modes due to the presence of nitrogen and oxygen atoms .
Eigenschaften
Molekularformel |
C7H10N2O2S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-7(10)6(8)5-3-12-4-9-5/h3-4,6H,2,8H2,1H3 |
InChI-Schlüssel |
HQDPYSCAQIMMHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CSC=N1)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate can be synthesized through various methods. One common method involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine or iodine. Another approach involves the cyclization and condensation of haloketones with thioamide .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate often involves the use of homogeneous and heterogeneous catalysts to improve yield and efficiency. Common catalysts include silica chloride, ammonium 12-molybdophosphate, and cyclodextrin .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The thiazole ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .
Common Reagents and Conditions: Common reagents used in reactions involving ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate include hydrazine hydrate, methanol, and various aromatic aldehydes . Reaction conditions often involve refluxing in methanol or other solvents to facilitate nucleophilic substitution .
Major Products: Major products formed from reactions involving ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate include bis(2-aminothiazole-4-acetato)aquazinc(II) and dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ2O,N3]cadmium .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications. It is used as an organic ligand in coordination chemistry due to its strong coordination ability . In medicinal chemistry, it is utilized in the synthesis of novel heteroaryl-containing benzamide derivatives with potential therapeutic applications . Additionally, it has been studied for its potential use in the development of anticancer agents, DNA intercalating agents, and enzyme inhibitors .
Wirkmechanismus
The mechanism of action of ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-2-(1,3-thiazol-4-yl)acetate is unique due to its strong coordination ability and diverse coordination modes. Similar compounds include 2-amino-4-thiazoleacetic acid and 2-amino-6-nitrobenzothiazole . These compounds share the thiazole ring structure but differ in their functional groups and coordination properties .
List of Similar Compounds:- 2-amino-4-thiazoleacetic acid
- 2-amino-6-nitrobenzothiazole
- 2-aminothiazole
- 2-amino-5-methyl-1,3-thiazol-4-yl acetate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
